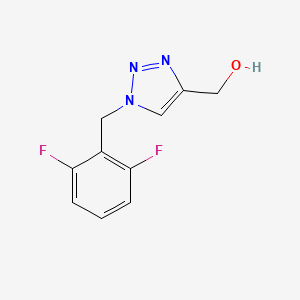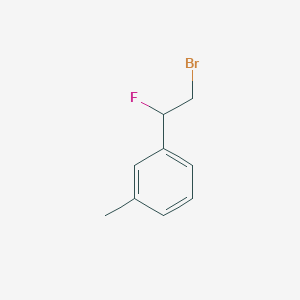
1-(2-Bromo-1-fluoroethyl)-3-methylbenzene
Overview
Description
1-(2-Bromo-1-fluoroethyl)-3-methylbenzene, commonly known as 1-bromo-2-fluoroethyl-3-methylbenzene, is a chemical compound composed of a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring. It is a colorless liquid with a molecular formula of C7H7BrF and a molecular weight of 181.04 g/mol. This compound has a wide range of applications in the fields of synthetic organic chemistry and pharmaceuticals, and has been extensively studied due to its unique chemical and physical properties.
Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes
Research on halogen-substituted methylbenzenes, closely related to 1-(2-Bromo-1-fluoroethyl)-3-methylbenzene, involves the study of their vapor pressures, vaporization, fusion, and sublimation enthalpies. This study contributes to the understanding of the thermochemical properties of such compounds, which can be essential in various industrial and laboratory applications (Verevkin et al., 2015).
Liquid-phase Oxidation of Methylbenzenes
The liquid-phase oxidation of methylbenzenes, including compounds similar to this compound, has been catalyzed by cobalt(II) and copper(II) acetates and sodium bromide. This study is significant for understanding the chemical reactivity and potential applications of these compounds in synthetic chemistry (Okada & Kamiya, 1981).
Carbonylative Transformations of Halogen-Substituted Benzenes
Carbonylative transformation of compounds like this compound has been explored using palladium-catalyzed reactions with various nucleophiles. This research highlights the potential of these compounds in forming heterocycles, which are valuable in pharmaceutical and material science applications (Chen et al., 2014).
properties
IUPAC Name |
1-(2-bromo-1-fluoroethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKZNHQOKJUFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



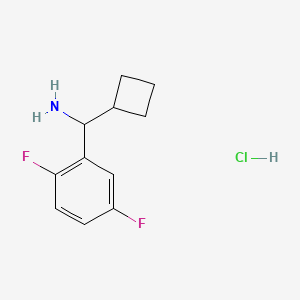
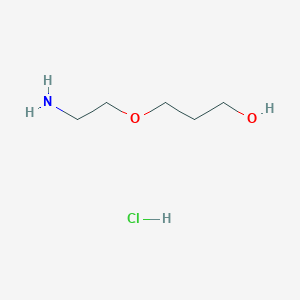
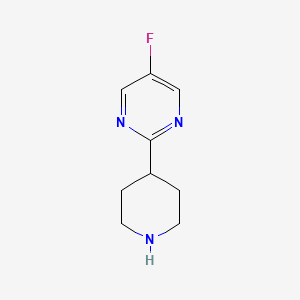
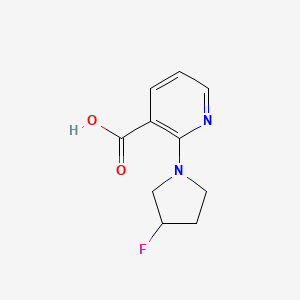

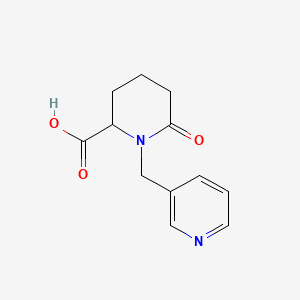

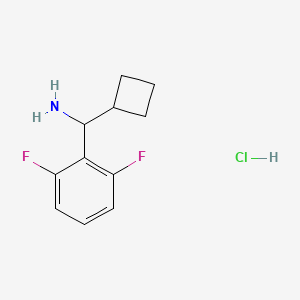
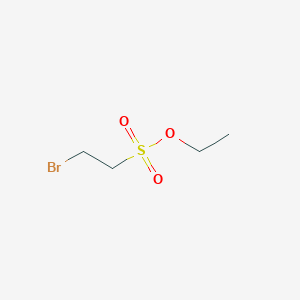
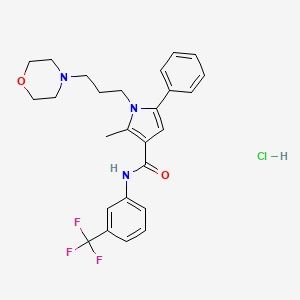
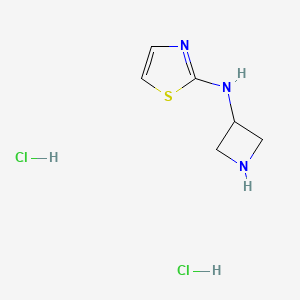
![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)
